molecular formula C24H22N4O2S2 B2518351 N-benzyl-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1207046-78-3

N-benzyl-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2518351
CAS No.: 1207046-78-3
M. Wt: 462.59
InChI Key: DGCDPMCFJUQHAS-UHFFFAOYSA-N
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Description

N-benzyl-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound that features a benzyl group, a thiophene ring, an imidazole ring, and a benzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can serve as a probe to investigate cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-benzyl-4-{2-[({[(pyridin-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-benzyl-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like furan or pyridine. This uniqueness can be exploited in the design of compounds with specific biological activities or chemical properties.

Properties

IUPAC Name

N-benzyl-4-[2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c29-22(26-16-21-7-4-14-31-21)17-32-24-25-12-13-28(24)20-10-8-19(9-11-20)23(30)27-15-18-5-2-1-3-6-18/h1-14H,15-17H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCDPMCFJUQHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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